

Application Notes: Parp1-IN-14 in BRCA-Mutant Cancer Cell Lines

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Compound of Interest

Compound Name: *Parp1-IN-14*

Cat. No.: *B12394495*

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Introduction

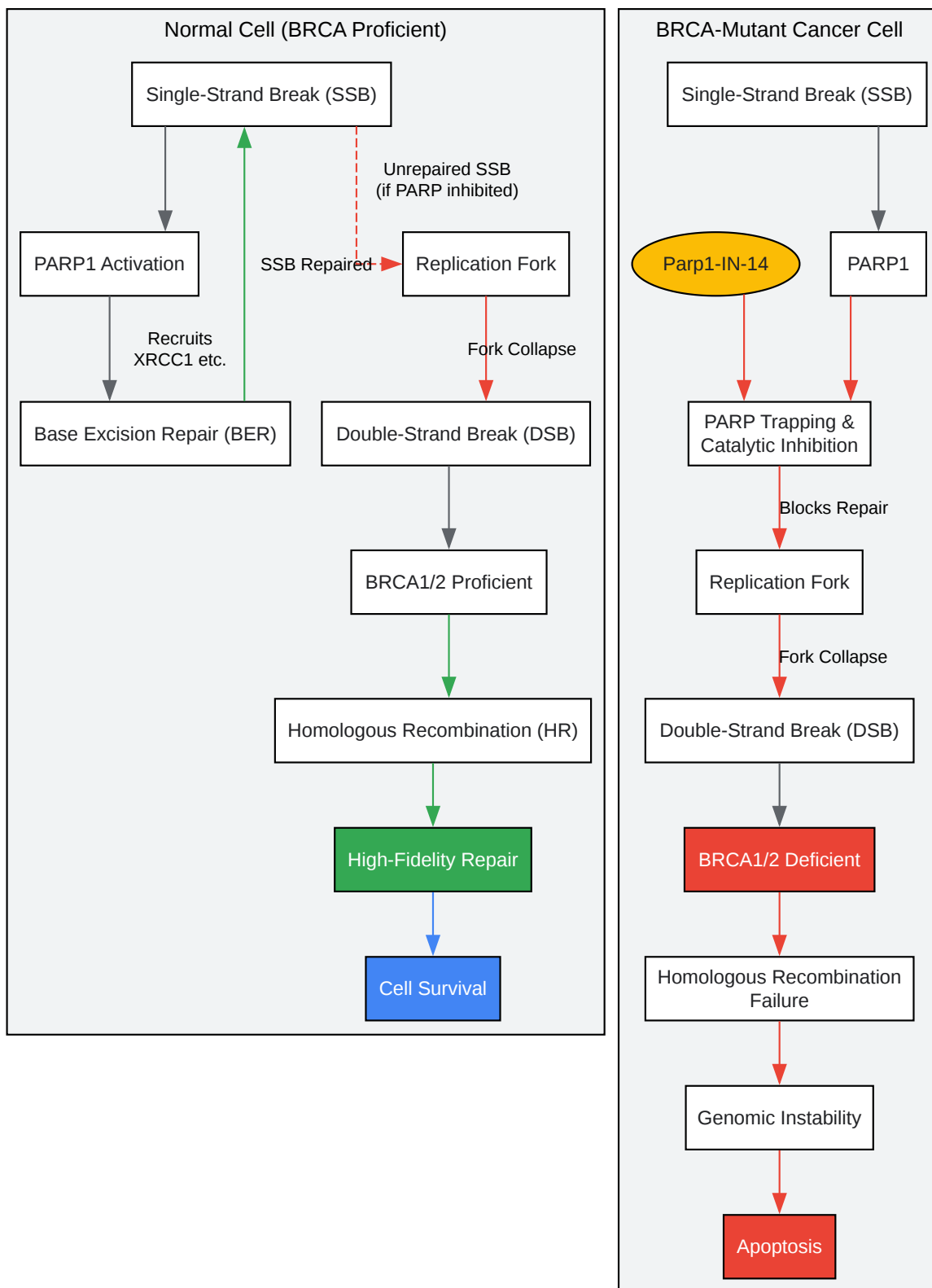
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical components of the DNA damage response (DDR) system, playing a key role in the repair of DNA single-strand breaks (SSBs).[1][2][3] In cancer cells with mutations in the BRCA genes 1 or 2, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient.[4] This deficiency creates a specific vulnerability that can be exploited by PARP inhibitors through a concept known as synthetic lethality.[5][6][7][8] **Parp1-IN-14** is a highly potent, small-molecule inhibitor of PARP1, demonstrating significant promise as a targeted therapy for BRCA-deficient cancers.[9]

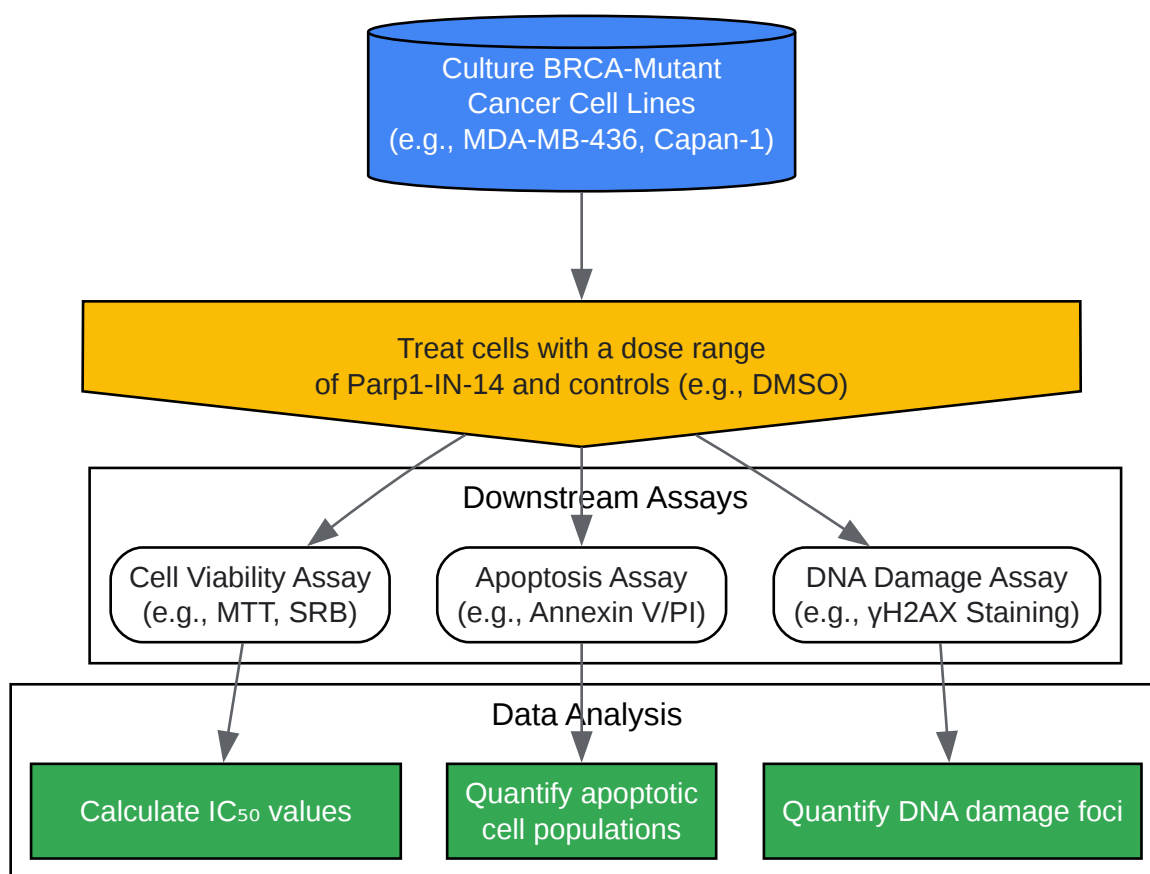
Mechanism of Action: Synthetic Lethality

The primary mechanism of action for PARP inhibitors in BRCA-mutant cancers is synthetic lethality.[8][10] The process unfolds as follows:

- **PARP Inhibition:** **Parp1-IN-14** binds to the catalytic domain of PARP1, preventing it from repairing naturally occurring SSBs.[8][9]
- **PARP Trapping:** Potent inhibitors like **Parp1-IN-14** can also "trap" the PARP1 enzyme on the DNA at the site of the break. This trapped PARP1-DNA complex is a significant obstacle to DNA replication.[5][11]

- SSB to DSB Conversion: During the S-phase of the cell cycle, when the cell attempts to replicate its DNA, the replication fork encounters the unrepaired SSBs and the trapped PARP1 complexes, causing the fork to collapse and creating more severe DSBs.[6][10]
- Deficient DSB Repair: In healthy cells with functional BRCA1/2, these DSBs would be efficiently repaired by the high-fidelity HR pathway.[2] However, in BRCA-mutant cells, the HR pathway is compromised.[4]
- Cell Death: The accumulation of irreparable DSBs leads to significant genomic instability, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[6][12]





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